1-But-2-enylazetidine
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Overview
Description
1-But-2-enylazetidine is a four-membered nitrogen-containing heterocycle. This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. The presence of the but-2-enyl group adds further complexity and potential for diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is efficient for creating functionalized azetidines with high regio- and stereoselectivity.
Industrial Production Methods: Industrial production of 1-But-2-enylazetidine often involves the use of microwave irradiation and solid support, such as alumina, to facilitate the reaction between 1-arenesulfonylaziridines and dimethylsulfoxonium methylide . This method is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-But-2-enylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring can be targeted.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-one derivatives, while reduction can produce saturated azetidines.
Scientific Research Applications
1-But-2-enylazetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-But-2-enylazetidine involves its interaction with molecular targets through its nitrogen atom. The compound can form covalent bonds with electrophilic centers, leading to the formation of stable adducts. This reactivity is driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and stability.
2-Azetidinones: Four-membered nitrogen-containing heterocycles with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness: 1-But-2-enylazetidine is unique due to its specific ring size and the presence of the but-2-enyl group, which imparts distinct chemical properties and reactivity. Its balance of ring strain and stability makes it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]azetidine |
InChI |
InChI=1S/C7H13N/c1-2-3-5-8-6-4-7-8/h2-3H,4-7H2,1H3/b3-2+ |
InChI Key |
WEFPHRCLYYRWCO-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1CCC1 |
Canonical SMILES |
CC=CCN1CCC1 |
Origin of Product |
United States |
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